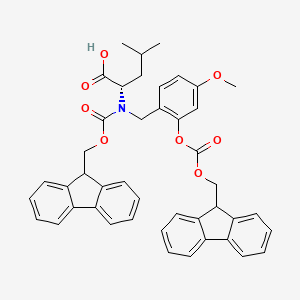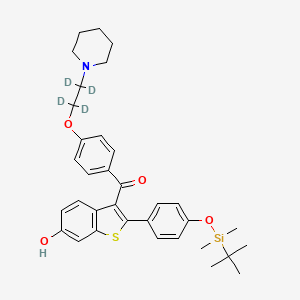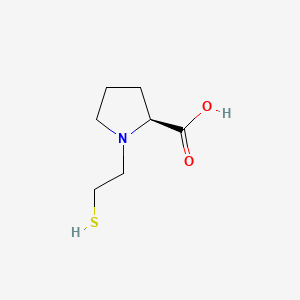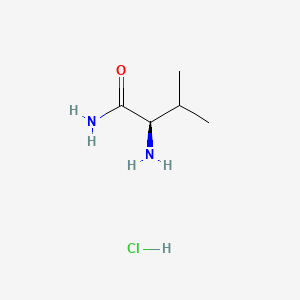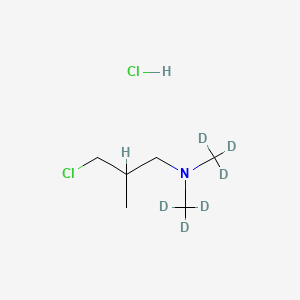![molecular formula C18H26N2 B588921 (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 CAS No. 1329499-39-9](/img/no-structure.png)
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3” is a chemical compound with the CAS Number: 1329499-39-9 . It has a unique structure that makes it suitable for studying various biological processes and developing new drugs.
Molecular Structure Analysis
The molecular formula of this compound is C18H23D3N2 . Its unique structure includes a bicyclic octane ring attached to a tetrahydro naphthalene ring via a nitrogen atom.Physical and Chemical Properties Analysis
The compound has a molecular weight of 273.43 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Substance P (NK1) Receptor Antagonism
Compounds similar to "(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3" have been investigated for their potential as nonpeptide antagonists of the substance P (NK1) receptor. For example, CP-96,345, a related compound, has demonstrated potent NK1 antagonism, suggesting potential applications in exploring the physiological properties of substance P and its role in diseases (Snider et al., 1991).
Antiarrhythmic and Anesthetic Activities
Derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol have shown significant antiarrhythmic and local anesthetic activity, indicating potential therapeutic applications in cardiovascular and pain management (Longobardi et al., 1979).
Muscarinic Activity and Alzheimer's Disease Research
A series of quinoline and naphthalene derivatives with a 1-azabicyclo[3.3.0]octane moiety have been synthesized and evaluated for their muscarinic activity, with implications for Alzheimer's disease treatment. Some of these compounds displayed higher affinity to muscarinic M1 receptors, suggesting potential applications in cognitive function improvement (Suzuki et al., 1998).
Conformational Studies and Chemical Synthesis
Research into the conformational aspects and synthetic pathways of azabicyclo[2.2.2]octane derivatives contributes to a deeper understanding of their chemical properties and potential applications in drug development and other areas of chemistry (Toledano et al., 1997).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. Given its unique structure, it may interact with various biological processes.
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions. The synthesis pathway includes the protection of functional groups and the formation of key intermediates, which are subsequently deprotected and coupled to yield the final product.", "Starting Materials": [ "3-aminobicyclo[2.2.2]oct-3-ene", "1,2,3,4-tetrahydro-1-naphthaldehyde", "d3-methyl iodide", "NaBH4", "H2SO4", "NaOH", "HCl", "EtOH", "MeOH", "CH2Cl2", "Na2SO4", "MgSO4", "silica gel" ], "Reaction": [ "Protection of amine group with Boc2O in CH2Cl2", "Reduction of aldehyde to alcohol with NaBH4 in MeOH", "Protection of alcohol group with TBDMS-Cl in CH2Cl2", "Methylation of amine group with d3-methyl iodide in CH2Cl2", "Deprotection of alcohol group with TBAF in THF", "Deprotection of amine group with HCl in EtOH", "Coupling of amine and alcohol intermediates with H2SO4 catalyst in CH2Cl2", "Neutralization of reaction mixture with NaOH", "Extraction of product with CH2Cl2", "Drying of organic layer with Na2SO4", "Filtration and concentration of product", "Purification of product by column chromatography on silica gel using EtOAc/hexanes as eluent" ] } | |
CAS No. |
1329499-39-9 |
Molecular Formula |
C18H26N2 |
Molecular Weight |
273.438 |
IUPAC Name |
(3S)-3-deuterio-N-[dideuterio-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m1/s1/i12D2,18D |
InChI Key |
BCXAOEQLKWKVHU-OLSSLOCVSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 |
Synonyms |
[S-(R*,R*)]-N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


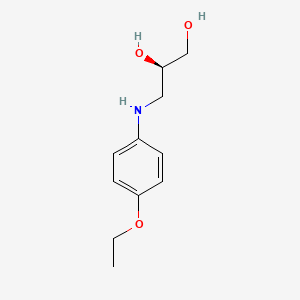
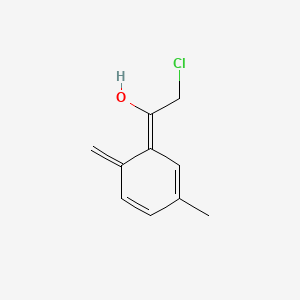
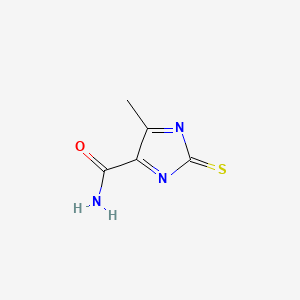
![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)
